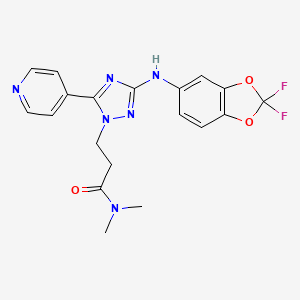

1H-1,2,4-Triazole-1-propanamide, 3-((2,2-difluoro-1,3-benzodioxol-5-yl)amino)-N,N-dimethyl-5-(4-pyridinyl)-

Descripción general

Descripción

JNJ-39393406 has been used in trials studying the treatment and basic science of DEPRESSION, Schizophrenia, Smoking Cessation, Cognition Disorders, and Alzheimer's Disease.

Actividad Biológica

The compound 1H-1,2,4-Triazole-1-propanamide, 3-((2,2-difluoro-1,3-benzodioxol-5-yl)amino)-N,N-dimethyl-5-(4-pyridinyl)- is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and specific case studies that highlight its potential therapeutic applications.

Chemical Structure

The compound features a triazole ring, a propanamide moiety, and various substituents including a difluorobenzodioxole and a pyridine group. This structural complexity contributes to its unique biological properties.

Synthesis Methodology

The synthesis typically involves the reaction of appropriate amidrazones with acylating agents such as succinic anhydride or other carboxylic acid derivatives. The resulting triazole derivatives are characterized using techniques like NMR and mass spectrometry to confirm their structures .

Antimicrobial and Antiproliferative Properties

Recent studies have demonstrated that derivatives of 1H-1,2,4-triazole exhibit significant antimicrobial and antiproliferative activities. The biological activity was assessed using peripheral blood mononuclear cells (PBMCs), where the compounds showed low toxicity (viability rates between 94.71% and 96.72%) at concentrations up to 100 µg/mL .

Cytokine Modulation

The compound has been shown to modulate cytokine release in PBMCs. For instance:

- TNF-α Inhibition : Compounds exhibited a reduction in TNF-α production by 44–60%, suggesting anti-inflammatory potential.

- IL-6 Levels : The compound did not significantly alter IL-6 levels in stimulated cultures, indicating selective modulation of inflammatory pathways .

Study on Antichagasic Activity

A related study evaluated nitrotriazole-based propanamides for their antichagasic activity against Trypanosoma cruzi. The findings indicated that certain derivatives displayed promising in vitro efficacy, demonstrating the potential for triazole compounds in treating Chagas disease .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., HCT-116 and T47D) revealed that triazole derivatives possess cytotoxic properties. For example:

- IC50 Values : Some compounds achieved IC50 values as low as 6.2 μM against colon carcinoma cells, highlighting their potential as anticancer agents .

The mechanisms underlying the biological activity of triazole compounds often involve:

- Enzyme Inhibition : Many triazoles act by inhibiting specific enzymes critical for pathogen survival or cancer cell proliferation.

- Cytokine Modulation : As noted, the ability to modulate cytokine release suggests a mechanism that could be beneficial in inflammatory diseases.

Comparative Analysis of Biological Activities

Aplicaciones Científicas De Investigación

Antidepressant and Antipsychotic Effects

JNJ-39393406 has been investigated for its efficacy in treating depression and schizophrenia . Clinical trials have demonstrated its potential to modulate neurotransmitter systems, which are crucial in mood regulation and cognitive functions. The compound's unique structure contributes to its ability to interact with multiple neuroreceptors, offering a promising avenue for developing new antidepressant and antipsychotic medications .

Antifungal Activity

Research indicates that 1H-1,2,4-triazole derivatives exhibit antifungal properties . Studies have synthesized various triazole compounds that showed significant antifungal activity against strains of Candida, including Candida albicans. These compounds often outperform traditional antifungals like fluconazole, particularly in resistant strains . The incorporation of specific functional groups into the triazole structure enhances their efficacy against fungal infections.

Antitubercular Properties

The compound's derivatives have been evaluated for their activity against Mycobacterium tuberculosis. Some studies reported that modifications to the triazole ring could lead to enhanced activity against multidrug-resistant strains of tuberculosis. The design of hybrid compounds combining triazole with other pharmacophores has shown promise in overcoming resistance mechanisms .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives highlight their ability to inhibit cancer cell proliferation. JNJ-39393406 has been part of studies focusing on its effects on various cancer cell lines, including HepG2 (hepatocellular carcinoma). Molecular docking studies suggest that the compound can effectively bind to target proteins involved in cancer progression . The structural modifications enhance solubility and bioavailability, making these compounds suitable candidates for further development as anticancer agents .

Case Studies

Propiedades

Número CAS |

953428-73-4 |

|---|---|

Fórmula molecular |

C19H18F2N6O3 |

Peso molecular |

416.4 g/mol |

Nombre IUPAC |

3-[3-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-5-pyridin-4-yl-1,2,4-triazol-1-yl]-N,N-dimethylpropanamide |

InChI |

InChI=1S/C19H18F2N6O3/c1-26(2)16(28)7-10-27-17(12-5-8-22-9-6-12)24-18(25-27)23-13-3-4-14-15(11-13)30-19(20,21)29-14/h3-6,8-9,11H,7,10H2,1-2H3,(H,23,25) |

Clave InChI |

IURMHZBQEYNQOH-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)CCN1C(=NC(=N1)NC2=CC3=C(C=C2)OC(O3)(F)F)C4=CC=NC=C4 |

SMILES canónico |

CN(C)C(=O)CCN1C(=NC(=N1)NC2=CC3=C(C=C2)OC(O3)(F)F)C4=CC=NC=C4 |

Apariencia |

Solid powder |

Key on ui other cas no. |

953428-73-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(3-((2,2-Difluoro-1,3-benzodioxol-5-yl)amino)-5-(4-pyridinyl)-1H-1,2,4-triazol-1-yl)-N,N-dimethylpropanamide 3-(3-((2,2-difluoro-1,3-benzodioxol-5-yl)amino)-5-pyridin-4-yl-1,2,4-triazol-1-yl)-N,N-dimethylpropanamide JNJ-39393406 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.